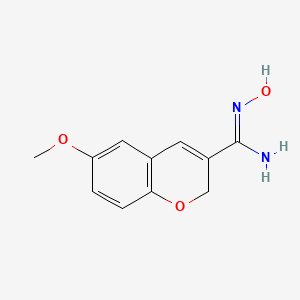
N'-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide typically involves the reaction of 2H-chromene-3-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol under reflux conditions for a few hours. After the reaction, the solvent and excess base are removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted chromene derivatives .
Scientific Research Applications
N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds and van der Waals interactions with the active site residues. This interaction can lead to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide
- Ethyl 3-hydroxy-7-methoxy-2H-chromene-4-carboxylate
- Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Uniqueness
N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N'-hydroxy-6-methoxy-2H-chromene-3-carboximidamide |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-16-10)11(12)13-14/h2-5,14H,6H2,1H3,(H2,12,13) |
InChI Key |
MCBOHCYNGVVLFQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC(=C2)/C(=N/O)/N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















